![molecular formula C21H17N3O6 B3909635 (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime](/img/structure/B3909635.png)
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime
Overview
Description
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime, also known as NBDMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime involves the formation of a covalent bond between the oxime group of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime and the carbonyl group of the target molecule. This covalent bond formation results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and β-galactosidase. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is its high photostability, which makes it an ideal choice for long-term imaging studies. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is its limited water solubility, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in scientific research. One of the most promising areas is in the development of novel cancer therapies. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime could be used in the development of new imaging techniques for studying biological molecules and processes. Finally, further research is needed to explore the full potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in various fields of scientific research.
Conclusion:
In conclusion, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high photostability and low toxicity make it an ideal choice for long-term imaging studies, and its ability to inhibit the activity of various enzymes and cancer cells make it a potential candidate for the development of new cancer treatments. Further research is needed to explore the full potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in various fields of scientific research.
Scientific Research Applications
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is in the field of fluorescence microscopy. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is a fluorescent probe that can be used to label proteins and other biological molecules for imaging purposes. Its high photostability and low toxicity make it an ideal choice for long-term imaging studies.
properties
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-28-18-8-5-16(13-19(18)29-2)21(25)30-23-20(15-9-11-22-12-10-15)14-3-6-17(7-4-14)24(26)27/h3-13H,1-2H3/b23-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCAFWOWAKAMN-ATJXCDBQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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